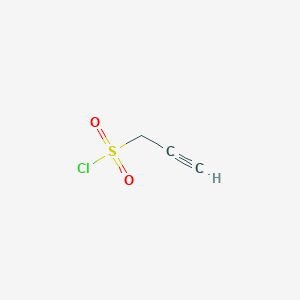![molecular formula C14H11N3O2 B1530233 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid CAS No. 1179703-95-7](/img/structure/B1530233.png)
3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid
Descripción general
Descripción
“3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11N3O2. It has a molecular weight of 253.26 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” is 1S/C14H11N3O2/c15-8-12-5-2-6-16-13(12)17-9-10-3-1-4-11(7-10)14(18)19/h1-7H,9H2,(H,16,17)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” include a molecular weight of 253.26 . The compound is a powder at room temperature . Unfortunately, specific information such as boiling point, melting point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Pharmacological Research
Cyanopyridines, including compounds like 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid, are known for their diverse pharmacological activities. They can be used to synthesize various pharmacologically active derivatives that may exhibit antiproliferative activities against different cancer cell lines .
Organic Synthesis
These compounds serve as key intermediates in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Their reactivity allows for various chemical transformations that can lead to new drug candidates .
Material Science
Cyanopyridines can be used in material science research, particularly in the design and synthesis of new materials with specific electronic properties. They can act as donor groups in donor-π-acceptor dyes, influencing the electronic characteristics of the resulting materials .
Agrochemical Research
The cyano group in cyanopyridines is essential for alkylation, allylation, and alkenylation reactions, providing valuable building blocks for agrochemical programs .
Computational Chemistry
These compounds are also subjects of computational chemistry studies where their molecular properties are analyzed theoretically to predict reactivity and stability, which is crucial for designing new molecules with desired functions .
Propiedades
IUPAC Name |
3-[[(3-cyanopyridin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-8-12-5-2-6-16-13(12)17-9-10-3-1-4-11(7-10)14(18)19/h1-7H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUQZODHMPUTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)



![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)





